molecular formula C6H5IO3S B3060538 3-iodobenzenesulfonic Acid CAS No. 50702-37-9

3-iodobenzenesulfonic Acid

Cat. No.: B3060538
CAS No.: 50702-37-9
M. Wt: 284.07 g/mol
InChI Key: BNQPGPMRORGVHG-UHFFFAOYSA-N
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Description

3-Iodobenzenesulfonic Acid is an organic compound with the molecular formula C6H5IO3S and a molecular weight of 284.07 g/mol . It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzenesulfonic Acid typically involves the sulfonation of iodobenzene. The process begins with the iodination of benzene to form iodobenzene, followed by sulfonation using sulfur trioxide (SO3) and fuming sulfuric acid (oleum) . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization or distillation to achieve high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzenesulfonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Iodobenzenesulfonic Acid involves its ability to act as an electrophile in various chemical reactions. The iodine atom and the sulfonic acid group enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

IUPAC Name

3-iodobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPGPMRORGVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388799
Record name 3-iodobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50702-37-9
Record name 3-iodobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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